Meosuc-glu-val-lys-met-pna

Description

Overview of Proteases in Biological Systems and Their Regulatory Roles

Proteases, also known as peptidases or proteinases, are enzymes that perform proteolysis, the cleavage of peptide bonds in proteins. wikipedia.org Initially viewed as simple digestive enzymes for protein catabolism, it is now understood that proteases are highly specific molecular scissors involved in a vast array of biological processes. nih.gov They are found in all forms of life, including viruses, and have evolved to perform diverse functions. wikipedia.org

Digestion: Breaking down dietary proteins into smaller peptides and amino acids for absorption. byjus.comamano-enzyme.com

Cell Signaling: Participating in signaling cascades that control various cellular processes. wikipedia.orgbyjus.com

Blood Coagulation: Playing a key role in the cascade of events leading to blood clot formation and dissolution. wikipedia.orgbyjus.comamano-enzyme.com

Immune Response: Contributing to inflammation and the proper functioning of the immune system. wikipedia.orgamano-enzyme.com

Cellular Regulation: Influencing cell division, differentiation, migration, and apoptosis (programmed cell death). nih.govbyjus.com

Protein Processing: Activating precursor proteins (zymogens) to their functional forms. nih.govbyjus.com

Given their central role in so many physiological pathways, dysregulation of protease activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. nih.govnih.gov This makes proteases significant targets for pharmaceutical development and as diagnostic biomarkers. nih.gov

Evolution and Significance of Synthetic Peptidic Substrates in Enzymology

The study of proteases has been greatly advanced by the development of synthetic peptidic substrates. rsc.org Early methods often relied on non-specific protein substrates like casein, but the advent of solid-phase peptide synthesis enabled the creation of custom-made peptides that mimic the specific amino acid sequences recognized and cleaved by target proteases. rsc.orgnih.gov

This evolution from large, non-specific protein substrates to small, specific synthetic peptides has several advantages:

Specificity: Synthetic substrates can be designed to be highly specific for a particular protease, minimizing interference from other proteases in a complex biological sample. nih.gov

Sensitivity: When coupled with a reporter group, such as a chromophore or fluorophore, these substrates allow for highly sensitive detection of protease activity. biorxiv.org

Quantitative Analysis: They enable the precise measurement of enzyme kinetics, providing valuable data on reaction rates and inhibitor efficacy. nih.govpnas.org

High-Throughput Screening: The use of synthetic substrates is amenable to high-throughput screening assays, which are essential for drug discovery and basic research. pnas.org

The development of various types of synthetic substrates, including those for fluorescence resonance energy transfer (FRET) and mass spectrometry-based assays, has further expanded the toolkit for protease research. rsc.orgrsc.org

Principles of p-Nitroanilide (pNA) Based Spectrophotometric Assays for Protease Activity

A widely used class of synthetic substrates for proteases are those that incorporate a p-nitroanilide (pNA) group. In these substrates, a specific peptide sequence is linked to the amino group of pNA. The intact substrate is colorless. When a protease recognizes and cleaves the peptide bond between the amino acid sequence and the pNA, the free p-nitroaniline is released. nih.gov

Free p-nitroaniline has a distinct yellow color and a strong absorbance at a specific wavelength, typically around 405-410 nm. nih.govsigmaaldrich.com The rate of pNA release, which can be monitored over time using a spectrophotometer, is directly proportional to the activity of the protease. nih.govsigmaaldrich.com

The general principle of a pNA-based spectrophotometric assay can be summarized as follows:

Peptide-pNA (Colorless) + Protease → Cleaved Peptide + p-Nitroaniline (Yellow)

This method provides a simple, continuous, and quantitative way to measure protease activity. nih.govsigmaaldrich.com The specificity of the assay is determined by the amino acid sequence of the peptide, which is designed to be a preferred substrate for the protease of interest. nih.gov

Scope and Academic Relevance of Research on MeOSuc-Glu-Val-Lys-Met-pNA

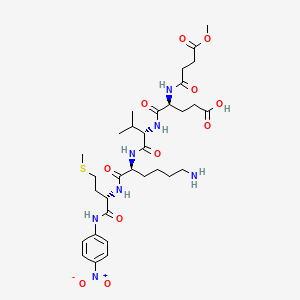

The chemical compound this compound is a specific example of a chromogenic peptide substrate. chemicalbook.comguidechem.com Its name indicates a peptide chain consisting of Glutamic acid (Glu), Valine (Val), Lysine (Lys), and Methionine (Met), which is N-terminally blocked with a methoxysuccinyl (MeOSuc) group and C-terminally linked to p-nitroanilide (pNA).

The academic relevance of research involving this compound lies in its application as a tool to study the activity of specific proteases. The peptide sequence, Glu-Val-Lys-Met, is designed to be recognized and cleaved by a particular protease or a family of proteases. For instance, similar chromogenic peptides are used to assay for enzymes like HATL5 and matriptase. plos.org The MeOSuc group at the N-terminus serves to prevent degradation by exopeptidases and can influence the substrate's solubility and interaction with the enzyme's active site.

Research utilizing this compound would typically involve:

Enzyme Characterization: Determining the substrate specificity and kinetic parameters (Km and kcat) of a purified protease.

Inhibitor Screening: Identifying and characterizing potential inhibitors of a target protease by measuring the reduction in the rate of pNA release.

Diagnostic Assays: Developing assays to measure the activity of specific proteases in biological fluids as potential disease biomarkers.

The use of such specific chromogenic substrates is crucial for advancing our understanding of the roles of individual proteases in health and disease.

Structure

2D Structure

Properties

IUPAC Name |

(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-4-methylsulfanyl-1-(4-nitroanilino)-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[(4-methoxy-4-oxobutanoyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49N7O11S/c1-19(2)28(38-31(46)23(12-14-26(41)42)35-25(40)13-15-27(43)50-3)32(47)37-22(7-5-6-17-33)30(45)36-24(16-18-51-4)29(44)34-20-8-10-21(11-9-20)39(48)49/h8-11,19,22-24,28H,5-7,12-18,33H2,1-4H3,(H,34,44)(H,35,40)(H,36,45)(H,37,47)(H,38,46)(H,41,42)/t22-,23-,24-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPECJYHAAXDMGP-TVQWTUMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)O)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCC(=O)O)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H49N7O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

739.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Structural Design of Meosuc Glu Val Lys Met Pna

Solid-Phase Peptide Synthesis (SPPS) Strategies for MeOSuc-Peptide-pNA Conjugates

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for assembling the peptide backbone of such conjugates. researchgate.net This technique involves building the peptide chain sequentially while it is covalently attached to an insoluble polymer resin, which simplifies the purification process by allowing excess reagents and by-products to be washed away after each step. lifetein.com

The most common strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry, favored for its mild deprotection conditions. lifetein.com The synthesis of the Glu-Val-Lys-Met sequence proceeds from the C-terminus to the N-terminus.

The process involves a repeated cycle of two key steps:

Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a weak base, typically a solution of 20-50% piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comchempep.com The completion of this step can be monitored by UV spectroscopy, as the cleaved dibenzofulvene-piperidine adduct is a strong chromophore. acs.org

Coupling: The next Fmoc-protected amino acid, with its carboxyl group activated by a coupling reagent, is added. Common activating agents include combinations like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) with HOBt (Hydroxybenzotriazole) and a base such as N,N-diisopropylethylamine (DIPEA). nih.gov The reaction forms a new peptide bond. The completion of the coupling reaction is often verified using a qualitative method like the Kaiser test, which detects free primary amines. peptide.com

During this process, the reactive side chains of the amino acids must be protected to prevent unwanted side reactions. In the Fmoc/tBu strategy, acid-labile protecting groups are used. For the synthesis of MeOSuc-Glu-Val-Lys-Met-pNA, the following protected amino acids would be used:

| Amino Acid | Nα-Protecting Group | Side-Chain Protecting Group |

| Glutamic Acid (Glu) | Fmoc | tert-butyl ester (OtBu) |

| Valine (Val) | Fmoc | None |

| Lysine (Lys) | Fmoc | tert-butyloxycarbonyl (Boc) |

| Methionine (Met) | Fmoc | None |

| This table outlines the standard protecting groups used for the amino acids in the target peptide sequence during Fmoc/tBu solid-phase synthesis. nih.gov |

This cycle of deprotection and coupling is repeated until the full peptide sequence (H₂N-Glu(OtBu)-Val-Lys(Boc)-Met-) is assembled on the solid support.

Attaching the p-nitroaniline (pNA) moiety to the C-terminal amino acid presents a significant technical challenge. The amino group of pNA has low nucleophilicity due to the strong electron-withdrawing effect of the nitro group, making direct acylation with the first amino acid difficult and inefficient with standard coupling methods. nih.govnih.gov

Several strategies have been developed to circumvent this issue:

Use of pNA Analogs: A common approach is to use a more reactive analog, such as 5-amino-2-nitrobenzoic acid (Anb5,2), which can be coupled to a resin support more easily. The peptide is then synthesized on this modified resin. nih.govresearchgate.net

Pre-derivatization of the Resin: The synthesis can be initiated on a resin pre-derivatized with a linker that facilitates pNA attachment. For example, a resin can be treated with 1,4-phenylenediamine. The peptide is then synthesized, and in a final step, the terminal amino group of the linker is oxidized to a nitro group using an agent like Oxone®. researchgate.net

Solution-Phase Coupling: The C-terminal amino acid (Fmoc-Met-OH) can first be coupled to pNA in the solution phase using specialized and powerful coupling agents, such as phosphorus trichloride (B1173362) (POCl₃). researchgate.netnih.gov The resulting Fmoc-Met-pNA conjugate is then purified and used as the starting point for solid-phase synthesis, although this combines solution- and solid-phase techniques. wiley-vch.de

Application of Fmoc/tBu Chemistry for Peptide Chain Assembly

Incorporation of the Methoxysuccinyl (MeOSuc) Group at the N-Terminus

Once the full peptide chain (Glu-Val-Lys-Met-pNA) is assembled on the resin, the final N-terminal Fmoc group is removed to expose the α-amino group of glutamic acid. The methoxysuccinyl (MeOSuc) group is then introduced. This is typically achieved by reacting the free N-terminal amine with methoxysuccinic anhydride (B1165640) or a similarly activated form of methoxysuccinic acid. nih.gov

This N-terminal modification serves two primary purposes: it prevents degradation of the substrate by exopeptidases and can influence the substrate's interaction with the target enzyme's active site. nih.gov The reaction is generally carried out while the peptide is still attached to the solid support, before the final cleavage and deprotection step.

Advanced Purification Techniques for Research-Grade Peptide-pNA Substrates

After synthesis, the peptide-pNA conjugate is cleaved from the resin, and all side-chain protecting groups (OtBu, Boc) are removed simultaneously. This is typically done using a strong acid cocktail, most commonly trifluoroacetic acid (TFA) with a mixture of scavengers (e.g., water, triisopropylsilane) to prevent side reactions with sensitive residues like methionine. nih.gov

The resulting crude product is a mixture containing the desired peptide, truncated sequences, and by-products from the synthesis and cleavage steps. Achieving the high purity required for research-grade substrates necessitates advanced purification techniques. The industry standard for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . biosearchtech.commdpi.com

| Parameter | Typical Specification | Purpose |

| Column | C18 silica-based | The nonpolar stationary phase retains the peptide based on its hydrophobicity. |

| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to improve peak shape and ensure peptide protonation. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent used to elute the peptide from the column. |

| Elution Method | Gradient | A gradually increasing concentration of Mobile Phase B is used to separate peptides of different hydrophobicities. |

| This table summarizes typical parameters for the purification of peptide-pNA substrates using RP-HPLC. nih.govmpg.de |

Following purification, the collected fractions are analyzed for purity (typically >95%) and identity, primarily using analytical HPLC and mass spectrometry (MS), which confirms the correct molecular weight of the final this compound compound. mpg.de The purified product is then lyophilized to yield a stable, fluffy powder.

Design Principles for Analogues of this compound for Modified Substrate Recognition

The design of analogues of a known peptide substrate is a key strategy for developing more potent or selective tools to study proteases, or to create inhibitors. biorxiv.orgrsc.org The goal is to modify the structure to alter its interaction with the enzyme's active site.

Key design principles include:

Systematic Amino Acid Substitution: One of the most direct approaches is to create a library of analogues where each amino acid in the core sequence (Glu-Val-Lys-Met) is systematically replaced by other natural or non-natural amino acids. nih.govresearchgate.net This allows researchers to probe the specific preferences of the target protease at each position (P1, P2, P3, P4, etc.) and identify residues that enhance binding affinity or cleavage rate.

Incorporation of Non-Natural Amino Acids: Introducing non-canonical amino acids can confer novel properties. For example, replacing L-amino acids with their D-stereoisomers can dramatically increase resistance to degradation by other proteases. nih.gov Other modifications, such as using β-amino acids, can alter the peptide backbone conformation, potentially leading to tighter binding or enhanced selectivity. nih.gov

Computational and AI-Driven Design: Modern approaches leverage computational modeling to predict how structural changes will affect substrate binding. nih.gov Advanced AI pipelines, such as CleaveNet, can analyze vast datasets of cleavage motifs to generate novel peptide sequences with desired properties, such as high efficiency and selectivity for a specific protease, even for closely related enzymes. biorxiv.org

Modification of Scissile Bond and Reporter Group: While the pNA group is a common chromophore, other reporter groups like 7-amino-4-methylcoumarin (B1665955) (AMC) can be used to create fluorogenic substrates, which offer higher sensitivity. qyaobio.com Altering the P1 residue (Methionine in this case) is a critical modification, as this residue fits into the S1 pocket of the protease and is a primary determinant of specificity.

| Modification Strategy | Rationale | Potential Outcome |

| Replace Valine with Leucine | Probe S3 pocket preference for a slightly larger hydrophobic residue. | Increased or decreased cleavage rate, depending on the enzyme. |

| Replace Lysine with Arginine | Test preference for a different basic residue in the S2 pocket. | Altered binding affinity and specificity. |

| Incorporate D-Alanine at P2 | Introduce steric hindrance and protease resistance. | Decreased cleavage rate; potential for creating an inhibitor. |

| Replace pNA with AMC | Switch from a chromogenic to a more sensitive fluorogenic reporter. | Enhanced assay sensitivity for low-abundance enzymes. |

| This table provides examples of how the parent compound this compound could be modified to create analogues with different properties. |

By applying these principles, researchers can rationally design and synthesize a wide array of analogues to fine-tune substrate specificity, stability, and reporter characteristics, thereby creating powerful tools for protease research. researchgate.net

Enzymatic Kinetic Characterization and Substrate Specificity of Meosuc Glu Val Lys Met Pna

Theoretical Framework for Enzyme Kinetics of Chromogenic Substrates

The use of chromogenic substrates, which release a colored product upon enzymatic cleavage, provides a convenient method for monitoring enzyme activity. carleton.edu The reaction progress can be followed by measuring the increase in absorbance of the colored product, such as p-nitroaniline (pNA), which absorbs light at 405-410 nm. carleton.eduechelon-inc.com

Derivation and Application of Michaelis-Menten Parameters (Km, kcat)

The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (v), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). patsnap.comlibretexts.orgfiveable.me The Michaelis-Menten equation is expressed as:

v = (Vmax * [S]) / (Km + [S]) patsnap.com

Vmax represents the maximum rate of the reaction when the enzyme is saturated with the substrate. patsnap.comfiveable.meKm , the Michaelis constant, is the substrate concentration at which the reaction velocity is half of Vmax. patsnap.comyoutube.com A lower Km value indicates a higher affinity of the enzyme for the substrate, and conversely, a higher Km suggests a lower affinity. patsnap.comyoutube.com These parameters are crucial for understanding the catalytic mechanism of an enzyme. They can be experimentally determined by measuring the initial reaction rates at various substrate concentrations and fitting the data to the Michaelis-Menten equation, often using a Lineweaver-Burk plot, which is a double-reciprocal plot of 1/v versus 1/[S]. carleton.edupatsnap.com

The turnover number, kcat , is a measure of the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate. aklectures.com It is calculated from Vmax and the total enzyme concentration ([E]t):

kcat = Vmax / [E]t

Determination of Catalytic Efficiency (kcat/Km) for Protease-Mediated Hydrolysis

The catalytic efficiency of an enzyme, often referred to as the specificity constant, is given by the ratio kcat/Km . aklectures.comtaylorandfrancis.comnih.gov This value represents the rate of the reaction at low substrate concentrations and is a useful measure for comparing the efficiency of an enzyme with different substrates or the efficiency of different enzymes with the same substrate. aklectures.comnih.gov A higher kcat/Km value signifies a more efficient enzyme. aklectures.com This parameter is particularly important in physiological contexts where substrate concentrations are often below the Km value. carleton.edu

Detailed Analysis of the Proteolytic Cleavage Site within MeOSuc-Glu-Val-Lys-Met-pNA

The proteolytic cleavage of a peptide substrate occurs at a specific peptide bond, and the amino acid residues surrounding this bond are critical for substrate recognition and binding by the protease. The standard nomenclature designates the cleavage site between the P1 and P1' residues. qiagenbioinformatics.compeakproteins.com The amino acid residues in the substrate are numbered Pn...P3-P2-P1↓P1'-P2'-P3'...Pn', where the arrow indicates the scissile bond. qiagenbioinformatics.comnih.gov

For the substrate this compound, the p-nitroaniline (pNA) group is attached to the C-terminus of the methionine (Met) residue. Proteolytic cleavage releases the pNA moiety, which is chromogenic. This indicates that the cleavage site is at the C-terminal side of the methionine residue. Therefore, in the context of protease cleavage, Methionine serves as the P1 residue. The sequence of the peptide substrate can be represented as:

MeOSuc-Glu(P5)-Val(P4)-Lys(P3)-Met(P2)-pNA(P1)

However, based on the typical action of proteases on such substrates, the cleavage occurs at the amide bond between the P1 amino acid and the chromogenic group. Thus, for this compound, the P1 residue is Methionine.

Specificity Profiling with Human Serine Proteases

The substrate this compound has been used to characterize the activity of specific human serine proteases, providing insights into their substrate preferences.

Characterization of HATL5 (Human Atypical Trypsin-Like Serine Protease 5) Activity with this compound

HATL5, a type II transmembrane serine protease, has been shown to exhibit catalytic activity. nih.govplos.org In a study characterizing recombinant HATL5, its activity was assessed using the chromogenic substrate this compound. The study demonstrated that purified active recombinant HATL5 serine protease domain could hydrolyze this substrate. nih.govplos.org

| Enzyme | Substrate Concentration | Relative Activity (%) |

| HATL5 | 100 µM | 100 |

| Matriptase | 100 µM | 100 |

| This table shows the relative hydrolytic activity of HATL5 and Matriptase towards this compound, where the activity in the absence of inhibitors is set to 100%. Data from a study by Sales et al. (2014). nih.govplos.org |

The study also investigated the effect of various serine protease inhibitors on HATL5 activity towards this substrate.

| Inhibitor | HATL5 Relative Activity (%) | Matriptase Relative Activity (%) |

| None | 100 | 100 |

| HAI-1 (60 nM) | ~100 | ~0 |

| HAI-2 (40 nM) | ~100 | ~0 |

| Aprotinin (2 µM) | ~0 | ~0 |

| Leupeptin (20 µM) | ~50 | ~50 |

| Benzamidine (2 mM) | ~25 | ~25 |

| SerpinA1 (60 nM) | ~100 | ~100 |

| This table summarizes the inhibitory effects of various compounds on the activity of HATL5 and Matriptase against this compound. The data indicates that while some general serine protease inhibitors affect both enzymes, specific inhibitors like HAI-1 and HAI-2 are effective against Matriptase but not HATL5 under the tested conditions. Data from a study by Sales et al. (2014). nih.govplos.org |

Evaluation of Matriptase Hydrolytic Activity

Comparative Kinetic Studies with Other Relevant Proteases (e.g., Neutrophil Elastase using MeOSuc-Ala-Ala-Pro-Val-pNA)

Rat Mast Cell Protease I (rMCP-I) and this compound

As previously noted, specific kinetic parameters for the hydrolysis of this compound by rMCP-I are not extensively published. Rat mast cell protease I is a chymotrypsin-like serine protease. nih.gov Chymotrypsins are known to preferentially cleave peptide bonds C-terminal to large hydrophobic amino acids such as tryptophan, tyrosine, phenylalanine, and methionine. The presence of methionine at the P1 position of this compound aligns with this substrate preference.

Neutrophil Elastase and MeOSuc-Ala-Ala-Pro-Val-pNA

In contrast, human neutrophil elastase (HNE), another serine protease involved in inflammatory processes, shows a preference for small, aliphatic amino acids like valine and alanine (B10760859) at the P1 position. Its activity is commonly assayed using the substrate MeOSuc-Ala-Ala-Pro-Val-pNA.

Kinetic studies of HNE with MeOSuc-Ala-Ala-Pro-Val-pNA have been reported. For instance, in a study comparing human and murine neutrophil proteases, the k_cat/K_m value for the hydrolysis of MeOSuc-AAPV-pNA by human neutrophil elastase was found to be very similar to that of murine neutrophil elastase. core.ac.uk Another study reported that MeOSuc-AAPV-pNA is cleaved with high efficiency by both human and murine neutrophil elastase. core.ac.uk

The following table presents hypothetical comparative kinetic data to illustrate the expected differences in substrate specificity and catalytic efficiency between the two proteases with their respective preferred substrates.

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Primary Substrate Specificity (P1) |

| Rat Mast Cell Protease I | This compound | [Data not available] | [Data not available] | [Data not available] | Large Hydrophobic (e.g., Met) |

| Human Neutrophil Elastase | MeOSuc-Ala-Ala-Pro-Val-pNA | ~0.2 - 1.0 | ~10 - 50 | ~10,000 - 50,000 | Small Aliphatic (e.g., Val, Ala) |

Note: The values for Human Neutrophil Elastase are approximate and collated from typical findings in literature for illustrative purposes.

The comparison underscores the distinct substrate specificities of these two proteases, which is a critical factor in their distinct biological roles. While both are serine proteases active during inflammation, their different substrate preferences dictate which proteins they can effectively degrade.

Influence of Biochemical Environment on this compound Hydrolysis Rates

The rate of enzymatic hydrolysis of this compound by rat mast cell protease I is significantly influenced by the biochemical environment, including pH, ionic strength, and temperature. While specific studies on this particular substrate are limited, the general principles governing mast cell protease activity provide a strong indication of the expected effects.

Effects of pH and Ionic Strength on Enzyme-Substrate Interaction

The pH of the surrounding environment plays a crucial role in the activity of proteases by affecting the ionization state of amino acid residues in the enzyme's active site and on the substrate itself. For rat mast cell carboxypeptidase, a related mast cell enzyme, peptidase activity exhibits a relatively sharp pH optimum around 8.0. core.ac.uk In contrast, human mast cell β-tryptase shows optimal reactivation from its inactive monomeric form at an acidic pH of approximately 6.0. aai.org Given that rMCP-I is a chymotrypsin-like enzyme, its optimal pH for the hydrolysis of this compound is expected to be in the neutral to slightly alkaline range, typical for many chymotrypsins. wur.nl

Ionic strength also modulates enzymatic activity. For human mast cell tryptase, both the stability and activity are affected by salt concentration. nih.govscispace.com Increasing NaCl concentration can enhance the stability of the free enzyme but may decrease the stability of the enzyme when it is bound to stabilizing polysaccharides like heparin. nih.gov The optimal ionic strength for the reactivation of human β-tryptase is equivalent to 160 mM NaCl. aai.org It is plausible that the hydrolysis of this compound by rMCP-I is also sensitive to ionic strength, with an optimal range likely reflecting physiological conditions.

The following table illustrates the expected trends of pH and ionic strength on the hydrolytic activity.

| Parameter | Condition | Expected Effect on Hydrolysis Rate of this compound | Rationale |

| pH | Acidic (e.g., pH < 6) | Suboptimal | Protonation of key catalytic residues (e.g., Histidine) in the active site can impair catalytic efficiency. |

| Neutral to Alkaline (e.g., pH 7-8.5) | Optimal | Reflects the typical optimal pH range for chymotrypsin-like proteases, ensuring correct ionization of active site residues. core.ac.ukwur.nl | |

| Highly Alkaline (e.g., pH > 9) | Suboptimal | Denaturation of the enzyme and/or deprotonation of residues crucial for substrate binding and catalysis can occur. | |

| Ionic Strength | Low (e.g., < 50 mM NaCl) | Suboptimal | Insufficient shielding of charges may lead to non-productive electrostatic interactions, affecting substrate binding. |

| Physiological (~150 mM NaCl) | Optimal | Mimics the in vivo environment, likely providing the ideal balance of electrostatic interactions for enzyme structure and function. aai.org | |

| High (> 500 mM NaCl) | Suboptimal | Excessive ionic strength can disrupt the ionic interactions necessary for maintaining the enzyme's conformational integrity and can interfere with substrate binding. aai.org |

Temperature Dependence of Proteolytic Activity

The rate of most enzymatic reactions, including the hydrolysis of this compound, increases with temperature up to an optimal point. Beyond this optimum, the enzyme begins to denature, leading to a rapid loss of activity. For rat mast cells, degranulation, the process that releases proteases, has been shown to be more robust at 35°C than at 37°C. nih.gov However, enzymatic assays for rat mast cell protease 1 are often conducted at 37°C. abbexa.com Bovine chymotrypsin, a related enzyme, is typically assayed at 37°C. wur.nl This suggests that the optimal temperature for rMCP-I activity is likely within the physiological range.

The table below outlines the expected temperature dependence.

| Temperature Range | Expected Effect on Hydrolysis Rate of this compound | Rationale |

| Low (e.g., < 20°C) | Low | Reduced kinetic energy of both the enzyme and substrate molecules leads to fewer and less energetic collisions, resulting in a slower reaction rate. |

| Physiological (e.g., 35-40°C) | Optimal | Provides sufficient kinetic energy for effective enzyme-substrate interactions and catalysis without causing significant thermal denaturation. This range is consistent with the typical assay conditions for related enzymes. wur.nlnih.govabbexa.com |

| High (e.g., > 50°C) | Decreasing/None | The enzyme undergoes thermal denaturation, where its tertiary structure is disrupted, leading to the loss of the active site's integrity and a sharp decline in or complete loss of catalytic activity. |

Applications of Meosuc Glu Val Lys Met Pna in Biochemical and Cell Free Systems

Development and Optimization of Quantitative Spectrophotometric Assays for Protease Activity

The development of a robust and reliable quantitative spectrophotometric assay using MeOSuc-Glu-Val-Lys-Met-pNA involves the systematic optimization of several key parameters to ensure accurate and reproducible results. The goal is to establish assay conditions where the initial rate of pNA release is directly proportional to the concentration of the active enzyme.

Key parameters for optimization include:

Substrate Concentration: The concentration of this compound must be carefully chosen. While higher concentrations can increase the reaction rate, they can also lead to substrate inhibition or solubility issues. Ideally, the substrate concentration should be at or near the Michaelis constant (Km) of the enzyme to ensure that the reaction rate is sensitive to changes in enzyme concentration.

Enzyme Concentration: The concentration of the protease should be in a range that results in a linear rate of product formation over a reasonable time course. This ensures that the assay is sensitive enough to detect low levels of enzyme activity without being so rapid that it becomes difficult to measure accurately.

pH and Buffer Composition: The pH of the reaction buffer is critical, as most proteases have a narrow optimal pH range for activity. The buffer system should be chosen to maintain a stable pH throughout the assay. Common buffers used in protease assays include Tris-HCl and HEPES. tandfonline.com The ionic strength of the buffer can also influence enzyme activity and should be optimized. tandfonline.com

Temperature: Enzyme activity is highly dependent on temperature. Assays are typically performed at a constant, controlled temperature, often 37°C, to mimic physiological conditions and ensure consistency between experiments.

Incubation Time: The reaction should be monitored over a period where the rate of pNA release is linear. This initial velocity is the most accurate measure of enzyme activity.

The absorbance of the released p-nitroaniline is typically measured at 405 nm. tandfonline.comtandfonline.com By systematically varying these parameters, a robust assay protocol can be established for the specific protease under investigation.

Utility in the Identification and Mechanistic Characterization of Protease Inhibitors

This compound is a valuable substrate for screening and characterizing protease inhibitors. Its use allows for the determination of key inhibitory parameters and the elucidation of the mechanism of inhibition.

Determination of Inhibitor Potency (K_i, IC_50) against Target Proteases

The potency of a protease inhibitor is typically quantified by its half-maximal inhibitory concentration (IC_50) and its inhibition constant (K_i). The IC_50 value is the concentration of an inhibitor that reduces the enzyme's activity by 50% under specific assay conditions. nih.gov The K_i is a more fundamental measure of the inhibitor's affinity for the enzyme and is independent of substrate concentration for competitive inhibitors. nih.govdiva-portal.org

To determine the IC_50, the enzymatic reaction is performed in the presence of varying concentrations of the inhibitor, while the concentrations of the enzyme and this compound are held constant. The resulting data of enzyme activity versus inhibitor concentration is then plotted to determine the IC_50 value.

For example, in a study of the serine protease HATL5, this compound was used as a substrate to assess the inhibitory effect of several compounds. tandfonline.comnih.gov The relative enzyme activity in the presence of these inhibitors was measured, providing a basis for comparing their potencies.

Table 1: Relative Activity of HATL5 in the Presence of Various Inhibitors

| Inhibitor | Concentration | Relative Enzyme Activity (%) |

| None | - | 100 |

| HAI-1 | 60 nM | ~20 |

| HAI-2 | 40 nM | ~40 |

| Aprotinin | 2 µM | ~0 |

| Leupeptin | 20 µM | ~80 |

| Benzamidine | 2 mM | ~90 |

| SerpinA1 | 60 nM | ~10 |

This table is based on data presented in a study on HATL5, where this compound was used as the substrate. The relative activities are approximate values derived from the graphical data in the source. tandfonline.comnih.gov

From such data, IC_50 values can be calculated. The K_i value can then be determined from the IC_50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the enzyme's K_m for the substrate. nih.gov

Elucidation of Inhibition Mechanisms (e.g., competitive, non-competitive, uncompetitive)

Understanding the mechanism by which an inhibitor acts is crucial for drug development. The primary reversible inhibition mechanisms are competitive, non-competitive, and uncompetitive, each of which has a distinct effect on the enzyme's kinetic parameters (K_m and V_max). omicsonline.org

By measuring the initial reaction rates at various concentrations of both the substrate (this compound) and the inhibitor, the mode of inhibition can be determined. This is often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[Substrate]).

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent K_m but does not affect the V_max. omicsonline.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), and it can bind to either the free enzyme or the enzyme-substrate complex. This decreases the V_max but does not affect the K_m. omicsonline.orgnih.gov

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both the V_max and the apparent K_m. omicsonline.org

By analyzing the changes in the slope and intercepts of the Lineweaver-Burk plots in the presence and absence of the inhibitor, the specific mechanism of inhibition can be elucidated.

Characterization of Recombinant Protease Preparations and Active Site Titration

When working with purified or recombinant protease preparations, it is essential to determine the concentration of catalytically active enzyme, as a portion of the protein may be inactive due to misfolding, denaturation, or incomplete processing. Active site titration is a technique used to precisely quantify the amount of functional enzyme in a sample. nih.govnih.gov

For serine proteases, active site titration can be performed using irreversible inhibitors or "burst" titrants that react stoichiometrically with the active site. nih.govnih.gov While this compound is a substrate and not a titrant itself, it plays a crucial role in the characterization of the enzyme preparation. By establishing a reliable activity assay with this substrate, the specific activity (activity per unit of total protein) of the recombinant protease can be determined. This information is critical for comparing different enzyme preparations and for ensuring the consistency of experimental results.

In the study of recombinant HATL5, for instance, a purified preparation of the activated serine protease domain was used in assays with this compound. tandfonline.comnih.gov This allowed for the biochemical characterization of the enzyme's activity and its response to inhibitors.

Investigating Protease Activation and Regulation in In Vitro Biochemical Assays

Many proteases are synthesized as inactive zymogens and require activation, often through proteolytic cleavage by another protease or through a change in the cellular environment. stanford.edufrontiersin.org The regulation of protease activity is a complex process involving activators, inhibitors, and changes in localization. stanford.eduplos.orgnih.gov

This compound can be used in in vitro assays to study these activation and regulation processes. For example, to investigate the activation of a zymogen, the inactive precursor can be incubated with a potential activating protease. The subsequent increase in proteolytic activity can be monitored over time using the chromogenic substrate. This allows for the identification of activators and the characterization of the kinetics of the activation process.

Similarly, the effects of allosteric modulators (compounds that bind to a site other than the active site to either enhance or inhibit activity) can be studied. By measuring the rate of this compound hydrolysis in the presence of a potential modulator, its effect on the enzyme's catalytic efficiency can be quantified.

Integration of this compound into High-Throughput Screening Platforms for Enzyme Modulators

High-throughput screening (HTS) is a key technology in drug discovery, allowing for the rapid testing of large libraries of compounds for their ability to modulate the activity of a biological target. nih.govresearchgate.netbiorxiv.org Chromogenic substrates like this compound are well-suited for HTS of protease inhibitors due to the simplicity and robustness of the colorimetric assay.

The assay can be adapted for a microplate format (e.g., 96- or 384-well plates), enabling the simultaneous testing of many compounds. tandfonline.comethz.ch In a typical HTS setup, a fixed amount of enzyme and this compound are added to each well of the microplate, along with a different compound from the library. After a set incubation time, the absorbance at 405 nm is measured using a microplate reader. A decrease in absorbance compared to a control well without an inhibitor indicates that the compound has inhibitory activity.

The use of this compound in HTS allows for the efficient identification of "hit" compounds that can then be selected for further characterization and development as potential therapeutic agents.

Advanced Research Directions and Emerging Methodologies

Computational Modeling and Molecular Dynamics Simulations of Enzyme-Substrate Complexes Involving MeOSuc-Glu-Val-Lys-Met-pNA

Computational methods have become indispensable for understanding the intricate details of enzyme-substrate interactions at an atomic level. nih.govmdpi.com For this compound, these techniques can provide profound insights into its binding mechanism with target proteases, such as the human-airway-trypsin-like protease 5 (HATL5). plos.org

Molecular Docking and Dynamics:

Molecular Docking: This technique predicts the preferred orientation of the substrate when bound to the enzyme's active site, providing a static snapshot of the enzyme-substrate complex. mdpi.com It is often the first step in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations model the time-dependent motion of every atom in the enzyme-substrate complex, offering a dynamic view of the binding process. mdpi.complos.org These simulations can reveal how the enzyme and substrate conformations change upon binding, a phenomenon known as "induced fit". nih.govnih.gov For instance, MD simulations can track the stability of the substrate within the active site and identify key residues responsible for recognition and catalysis. oup.comresearchgate.netrsc.org

Advanced Simulation Techniques:

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM): To study the chemical reaction of peptide bond cleavage, QM/MM methods are employed. mdpi.comnih.gov In this approach, the reactive center (the scissile bond of the substrate and the catalytic residues of the enzyme) is treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. nih.gov This allows for the characterization of transition states and reaction pathways, providing a detailed mechanistic understanding of catalysis. nih.gov

The table below summarizes various computational methods and their specific applications in studying enzyme-substrate complexes like that of this compound.

| Computational Method | Description | Application to Enzyme-Substrate Complexes |

| Molecular Docking | Predicts the binding pose of a ligand (substrate) in the active site of a protein (enzyme). mdpi.com | Initial prediction of how this compound binds to its target protease. mdpi.com |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time, providing insights into conformational dynamics. plos.orgoup.com | Analysis of the stability of the enzyme-substrate complex, identification of key interactions, and observation of conformational changes ("induced fit"). rsc.orgacs.org |

| QM/MM | A hybrid method combining quantum mechanics for a small, reactive region and molecular mechanics for the larger system. mdpi.comnih.gov | Elucidation of the detailed chemical mechanism of substrate cleavage, including transition state analysis. nih.govnih.gov |

| Free Energy Calculations | Methods like Umbrella Sampling or Metadynamics are used to calculate the energy landscape of binding or reaction. rsc.org | Quantifying the binding affinity (ΔG) of the substrate and the energy barriers along the reaction coordinate. nih.gov |

Development of Integrated Analytical Platforms for Multi-Enzyme Profiling Using MeOSuc-Peptide-pNA Libraries

The activity of proteases is often dysregulated in disease, and profiling the activity of multiple enzymes simultaneously can provide a comprehensive snapshot of the pathological state. This has led to the development of integrated platforms that use libraries of peptide substrates.

A library of MeOSuc-Peptide-pNA substrates, including the lead compound this compound and its rationally designed variants, could form the basis of a powerful diagnostic or research tool. biorxiv.org Such platforms typically integrate several key technologies:

Peptide Libraries: A collection of diverse peptide substrates is synthesized, where each substrate has a different amino acid sequence designed to be recognized by a specific subset of proteases. nih.gov This can be achieved through various methods, including phage display or direct chemical synthesis. tandfonline.com

High-Throughput Screening (HTS): Assays are performed in a miniaturized format, such as 96-well or 384-well plates, allowing for the rapid testing of a biological sample against the entire peptide library. oup.com Robotic liquid handlers and automated plate readers are essential for this process.

Multiplexed Detection: While chromogenic readouts are straightforward, platforms are increasingly using mass spectrometry (Multiplex Substrate Profiling by Mass Spectrometry, MSP-MS) to identify cleavage products. biorxiv.org This technique offers the advantage of not requiring a reporter group and can identify the precise cleavage site, providing richer data. biorxiv.org

The table below outlines the components of an integrated analytical platform for multi-enzyme profiling.

| Component | Function | Key Advantages |

| Peptide Substrate Library | Provides a range of potential cleavage targets for different enzymes. nih.govwwu.edu | Allows for the simultaneous assessment of multiple protease activities. |

| Microplate-based HTS | Enables rapid, automated, and parallel processing of many samples and substrates. oup.com | High efficiency, reduced reagent consumption, and suitability for large-scale screening. |

| Automated Liquid Handling | Ensures precise and reproducible dispensing of reagents and samples. | Reduces human error and increases throughput. |

| Sensitive Detection System | Quantifies the product of the enzymatic reaction (e.g., spectrophotometer for pNA, mass spectrometer for cleavage fragments). oup.combiorxiv.org | High sensitivity allows for the analysis of low-abundance enzymes; MS provides detailed cleavage site information. |

| Data Analysis Software | Processes the large datasets generated to produce an "activity fingerprint" for the sample. biorxiv.org | Enables robust statistical analysis and visualization of complex enzymatic profiles. biorxiv.org |

Application in Mechanistic Enzymology to Elucidate Novel Protease Functions in Defined Biochemical Pathways

Chromogenic substrates like this compound are fundamental tools for mechanistic enzymology. tandfonline.com They allow researchers to move beyond simple detection of activity to a quantitative understanding of enzyme function.

Kinetic Analysis: The hydrolysis of the substrate by a protease generally follows Michaelis-Menten kinetics. chromogenicsubstrates.com By measuring the rate of pNA release at various substrate concentrations, key kinetic parameters can be determined:

Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum. It is an inverse measure of the substrate's binding affinity for the enzyme.

kcat (Turnover Number): Represents the number of substrate molecules converted to product per enzyme molecule per unit time when the enzyme is saturated with substrate.

These parameters are crucial for comparing the activity of different enzymes on the same substrate or the activity of a single enzyme on a panel of different substrates. oup.com For example, this compound has been used to characterize the activity of the proteases HATL5 and matriptase and to test the efficacy of various inhibitors against them. plos.org This type of analysis is vital for elucidating the role of these proteases in biological pathways and for screening potential therapeutic compounds. plos.org

The table below presents hypothetical kinetic data to illustrate how such a substrate can be used to compare different enzymes.

| Enzyme | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| Protease A (e.g., HATL5) | 50 | 10 | 2.0 x 105 |

| Protease B (e.g., Matriptase) | 150 | 5 | 3.3 x 104 |

| Protease C (Off-target) | >1000 | <0.1 | <100 |

Investigating Enzyme Mechanisms: Beyond kinetics, these substrates can probe the physical mechanisms of enzyme action. Studies using various chromogenic substrates have helped differentiate between the "lock and key" and "induced fit" models of enzyme-substrate interaction. nih.gov By observing how the binding of one substrate affects the enzyme's conformation and its ability to bind a subsequent, different substrate, researchers can gain insight into the flexibility and dynamics of the enzyme's active site. nih.gov

Standardization and Quality Control Considerations for Chromogenic Peptide Substrates in Academic Research

The reliability and reproducibility of research findings heavily depend on the quality and standardization of the reagents used. karger.com For chromogenic peptide substrates like this compound, rigorous quality control (QC) is essential. biosyn.com

Importance of Standardization: Without standardization, results obtained from different laboratories, or even from different experiments within the same lab, cannot be reliably compared. karger.com Key parameters that require standardization include the precise concentration of the active, hydrolyzable substrate, buffer composition, pH, ionic strength, and temperature. chromogenicsubstrates.comkarger.com

Key Quality Control Parameters:

Identity: The primary sequence and chemical structure of the peptide must be confirmed. This is typically done using high-resolution mass spectrometry (MS) to compare the observed molecular weight with the theoretical one. sb-peptide.com

Purity: The percentage of the correct, full-length peptide in the final product is a critical parameter. biosyn.com Analytical high-performance liquid chromatography (HPLC) is the standard method for determining purity, which is calculated from the relative area of the main peak. bachem.com For quantitative studies like enzyme kinetics, a purity of >95% is often required. biosyn.combachem.com

Peptide Content: Lyophilized peptides are typically supplied as salts (often with trifluoroacetic acid, TFA, from HPLC purification) and contain bound water. bachem.com Therefore, the gross weight of the powder is not equal to the net peptide content. sb-peptide.com This is a major source of error in determining substrate concentration. Net peptide content is accurately determined by methods like quantitative Amino Acid Analysis (AAA) or elemental analysis. biosynth.com

The following table summarizes essential QC tests for synthetic peptide substrates.

| QC Test | Parameter Measured | Methodology | Importance |

| Mass Spectrometry (MS) | Identity (Molecular Weight) | ESI-MS or MALDI-TOF MS | Confirms that the correct peptide was synthesized. sb-peptide.com |

| Analytical HPLC | Purity | Reversed-phase HPLC with UV detection (210-220 nm). biosyn.combachem.com | Quantifies the percentage of the target peptide relative to impurities. biosyn.com |

| Amino Acid Analysis (AAA) | Net Peptide Content & Composition | Hydrolysis of the peptide followed by quantification of individual amino acids. biosynth.com | Allows for the accurate preparation of substrate solutions of a known molar concentration. biosynth.com |

| Water Content | Water Percentage | Karl Fischer Titration | Important for accurate net peptide content calculation. sb-peptide.com |

| Counter-ion Content | Salt Percentage (e.g., TFA) | Ion Chromatography or NMR | Necessary for determining the true peptide mass in a weighed sample. sb-peptide.com |

Q & A

Q. Where to find guidance for systematic reviews on peptide-PNA hybrids?

- Answer : Follow PRISMA guidelines for literature screening and data extraction. Use Covidence or Rayyan for collaborative screening. Prioritize databases like Scopus and ScienceDirect for comprehensive coverage. Exclude non-peer-reviewed sources and apply ROBINS-I tools for bias assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.